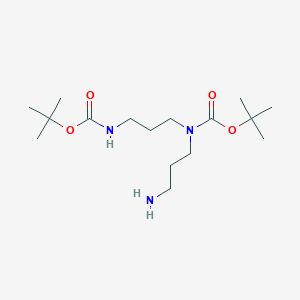

1,5-Bis-Boc-1,5,9-triazanonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTHUYVAYIKJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Bis-Boc-1,5,9-triazanonane: A Core Component in Modern Drug Discovery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis-Boc-1,5,9-triazanonane is a versatile linear polyamine derivative that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique trifunctional nature, featuring two secondary amines protected by tert-butoxycarbonyl (Boc) groups and a terminal primary amine, makes it an invaluable building block for the construction of complex molecular architectures.[2][3] The strategic placement of the Boc protecting groups allows for selective deprotection and subsequent functionalization, providing a high degree of control in multi-step syntheses.[4] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers in drug development and related disciplines.

Core Chemical and Physical Properties

This compound is a viscous, colorless to yellow oil at room temperature. Its high boiling point and solubility in a range of organic solvents are characteristic of a moderately sized, protected polyamine. The presence of the two bulky Boc groups significantly influences its physical properties, rendering it less polar than its unprotected triamine counterpart.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₃N₃O₄ | [3] |

| Molecular Weight | 331.45 g/mol | [3] |

| CAS Number | 122248-82-2 | [3] |

| Appearance | Colorless to yellow oil | [5] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | -20°C | [3] |

Reactivity and Functionalization

The chemical utility of this compound is primarily dictated by the differential reactivity of its amino groups. The terminal primary amine is readily available for a variety of chemical transformations, while the two secondary amines are rendered unreactive by the sterically hindering and electron-withdrawing Boc groups.

Boc Group Deprotection

The Boc groups can be efficiently removed under mild acidic conditions to liberate the secondary amines.[3] This selective deprotection is a cornerstone of its application in multi-step synthesis, allowing for the sequential introduction of different functionalities.

Caption: Boc Deprotection of this compound.

Reactions of the Terminal Amine

The primary amine at the 9-position is a versatile nucleophile that can participate in a wide array of reactions, including:

-

Amide Bond Formation: Reaction with carboxylic acids, activated esters (e.g., NHS esters), or acyl chlorides to form stable amide linkages. This is a fundamental reaction in peptide synthesis and the conjugation of molecules to proteins or other biomolecules.[3]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Isocyanate and Isothiocyanate Addition: Formation of urea (B33335) and thiourea (B124793) linkages, respectively.

Caption: Reactions of the Terminal Primary Amine.

Experimental Protocols

General Protocol for Boc Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or 4M HCl in dioxane).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected triamine.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

-

Drug Discovery and Medicinal Chemistry: It serves as a versatile scaffold and linker for the synthesis of novel therapeutic agents.[1][2] The triamine backbone can be functionalized to create compounds with specific pharmacodynamic and pharmacokinetic properties.

-

Bioconjugation: The terminal amine provides a convenient handle for attaching the molecule to biomolecules such as proteins, antibodies, or nucleic acids, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2]

-

Polymer Chemistry: It can be used as a monomer or a building block for the synthesis of specialized polymers and dendrimers with applications in drug delivery and tissue engineering.[2]

-

Materials Science: The coordination properties of the nitrogen atoms make it a candidate for the development of novel catalysts and advanced materials.[2]

Caption: Workflow from Core Compound to Applications.

Conclusion

This compound is a highly valuable and versatile chemical entity for researchers in drug development and beyond. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for the synthesis of a wide range of complex molecules. The ability to selectively deprotect and functionalize its different amino groups provides a powerful tool for the rational design and construction of novel therapeutics, bioconjugates, and advanced materials. As the demand for more sophisticated and targeted molecular constructs continues to grow, the importance of building blocks like this compound is set to increase.

References

An In-depth Technical Guide to the Synthesis of 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a representative synthetic protocol for 1,5-Bis-Boc-1,5,9-triazanonane, a valuable building block in medicinal chemistry and drug development. Due to the scarcity of published, specific protocols for this particular isomer, the following methodology is a well-established procedure for the selective protection of polyamines, adapted for the target molecule.

Core Synthesis Protocol

The synthesis of this compound involves the selective protection of the primary and one secondary amine of the precursor, 1,5,9-triazanonane (also known as spermidine), using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in a suitable solvent with a base to facilitate the reaction.

Experimental Protocol: Selective Boc Protection of 1,5,9-Triazanonane

Materials:

-

1,5,9-Triazanonane (Spermidine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolution: Dissolve 1,5,9-triazanonane (1 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (TEA) (2.2 equivalents) to the solution and stir at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.1 equivalents) in DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the desired this compound.

Data Presentation

The following table summarizes the quantitative data for the representative synthesis protocol.

| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Quantity (for 1g of starting material) |

| 1,5,9-Triazanonane | 1.0 | 145.25 | 1.0 g |

| Di-tert-butyl dicarbonate | 2.1 | 218.25 | 3.19 g |

| Triethylamine | 2.2 | 101.19 | 1.53 mL (d=0.726 g/mL) |

| Dichloromethane (solvent) | - | 84.93 | Sufficient volume (e.g., 20-50 mL) |

| Product | |||

| This compound | - | 345.48 | Theoretical Yield: 2.38 g |

Mandatory Visualizations

Experimental Workflow

An In-depth Technical Guide to 1,5-Bis-Boc-1,5,9-triazanonane

CAS Number: 122248-82-2

This technical guide provides a comprehensive overview of 1,5-Bis-Boc-1,5,9-triazanonane, a versatile polyamine building block crucial for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a linear triamine where the terminal primary amine at position 1 and the secondary amine at position 5 are protected with tert-butoxycarbonyl (Boc) groups, leaving a free primary amine at position 9. This differential protection makes it a valuable intermediate for the selective functionalization of polyamine scaffolds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 122248-82-2 | [1] |

| Molecular Formula | C₁₆H₃₃N₃O₄ | [2] |

| Molecular Weight | 331.45 g/mol | [2] |

| Appearance | Colorless to yellow oil | Chem-Impex |

| Purity | ≥95% | [2] |

| Storage Conditions | 0-8 °C, -20°C for long-term storage | [2] |

Note: Physical properties such as boiling and melting points are not consistently reported in publicly available literature.

Synthesis and Purification

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

A detailed experimental protocol would require laboratory validation. However, a general procedure based on known polyamine chemistry is as follows:

-

Selective Protection: A suitable starting triamine would be reacted with a stoichiometric amount of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions (e.g., low temperature, specific solvent system) to favor the protection of the more reactive primary amines over the secondary amine.

-

Alkylation/Amination: Alternatively, a protected diamine could be alkylated with a suitable electrophile containing a protected amine to build the nine-carbon chain.

-

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic byproducts. The crude product would then be purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired this compound.

Chemical Reactivity and Applications

The key feature of this compound is the presence of a free terminal primary amine, which allows for selective functionalization, while the other two nitrogens are protected. This makes it an ideal building block in various synthetic applications.[2]

Role as a Linker in Drug Development

This compound is primarily used as a linker to connect different molecular entities, such as a targeting moiety to a therapeutic agent in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[3] The polyamine backbone can influence the solubility and pharmacokinetic properties of the final conjugate.

The workflow for utilizing this linker in drug conjugation is depicted below:

References

In-Depth Technical Guide: 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 1,5-Bis-Boc-1,5,9-triazanonane, a key intermediate in various synthetic applications, including pharmaceutical development and bioconjugation.[1][2]

Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design and execution.

| Property | Value |

| Molecular Formula | C16H33N3O4[1][3][4][5] |

| Molecular Weight | 331.45 g/mol [1][4][6] |

| Appearance | Colorless to yellow oil[1][4] |

| CAS Number | 122248-82-2[3] |

| Purity | Typically ≥95%[3] |

| Storage Conditions | -20°C to 8°C[1][3][4] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the compound's identity, its elemental composition (molecular formula), and its resulting molecular weight.

Experimental Protocols & Signaling Pathways

Experimental protocols and signaling pathways are not applicable to the determination of the intrinsic molecular weight of a chemical compound. The molecular weight is a fundamental, calculated property based on the molecular formula, which is determined through elemental analysis and structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3] this compound itself is a synthetic building block or linker and does not have an independent signaling pathway.[2] It is used to synthesize other molecules that may be investigated for their roles in biological pathways.[1]

References

A Technical Guide to the Solubility and Applications of 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and applications of 1,5-Bis-Boc-1,5,9-triazanonane, a key building block in medicinal chemistry and drug development. This document summarizes its known solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its primary application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Data: Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. This solubility is attributed to the presence of the two bulky, non-polar tert-butoxycarbonyl (Boc) groups and the flexible triazanonane backbone.

Table 1: Qualitative Solubility of this compound

| Solvent | Classification | Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1] |

| Dichloromethane (DCM) | Chlorinated | Soluble[1] |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble[1] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DCM, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

-

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The triazanonane backbone provides the necessary spacing and flexibility for the PROTAC to effectively bring the E3 ligase and the target protein into proximity. The Boc protecting groups allow for the sequential and controlled attachment of the E3 ligase ligand and the target protein ligand.

The general workflow for synthesizing a PROTAC using a Boc-protected diamine linker like this compound involves a series of chemical reactions, including deprotection and coupling steps.

Caption: General workflow for PROTAC synthesis using a Boc-protected linker.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1,5-Bis-Boc-1,5,9-triazanonane, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents representative data based on the analysis of structurally similar Boc-protected polyamines. The experimental protocols are adapted from established methodologies for the synthesis and characterization of analogous compounds.

Chemical Structure and Properties

This compound is a linear triamine in which the primary amine at position 1 and the secondary amine at position 5 are protected by tert-butoxycarbonyl (Boc) groups, leaving a terminal primary amine at position 9.

-

Chemical Formula: C₁₆H₃₃N₃O₄

-

Molecular Weight: 331.46 g/mol

-

CAS Number: 122248-82-2

The presence of the Boc protecting groups allows for selective functionalization of the terminal primary amine, making this compound a valuable building block in the synthesis of complex molecules, including polyamine analogues, ligands for metal complexes, and drug conjugates.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are estimated based on the analysis of similar Boc-protected linear polyamines and general principles of NMR and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.44 | s | 18H |

| -CH₂-CH₂-CH₂- (C7) | 1.60-1.75 | m | 4H |

| -NH-CH₂- (C6) | 2.70-2.80 | t | 2H |

| -Boc-N-CH₂- (C2, C4) | 3.10-3.30 | m | 4H |

| -CH₂-NH₂ (C8) | 3.35-3.45 | t | 2H |

| -NH-Boc (N1, N5) | ~4.8 (broad) | s | 2H |

| -NH₂ (N9) | ~1.5 (broad) | s | 2H |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. s = singlet, t = triplet, m = multiplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 28.4 |

| -CH₂-CH₂-CH₂- (C3, C7) | ~27-30 |

| -CH₂-NH₂ (C8) | ~40-42 |

| -Boc-N-CH₂- (C2, C4, C6) | ~45-49 |

| C(CH₃)₃ | 79.1 |

| C=O | 156.0 |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Boc) | 1680-1700 | Strong |

| N-H Bend (Amine) | 1550-1650 | Medium |

| C-N Stretch | 1050-1250 | Medium |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This synthesis involves the selective protection of commercially available 1,5,9-triazanonane (also known as dipropylenetriamine).

Materials:

-

1,5,9-Triazanonane

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Dissolve 1,5,9-triazanonane (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.0 eq) in dichloromethane to the cooled solution over a period of 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford this compound as a colorless oil or a white solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the neat sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Purity Analysis of 1,5-Bis-Boc-1,5,9-triazanonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1,5-Bis-Boc-1,5,9-triazanonane, a bifunctional linker molecule crucial in various chemical synthesis and drug development applications. The stability and purity of this reagent are paramount for the successful synthesis of complex molecules. This document outlines detailed experimental protocols for common analytical techniques, presents mock data in structured tables for comparative analysis, and includes workflow diagrams for clarity.

Introduction

This compound is a linear polyamine with its primary amine groups at positions 1 and 5 protected by tert-butyloxycarbonyl (Boc) groups.[1][2] This protecting group strategy allows for selective functionalization of the terminal secondary amine at position 9. The Boc protecting groups can be readily removed under acidic conditions, revealing the primary amines for further reaction.[1][2][3][4] Given its role as a linker in complex syntheses, ensuring the high purity of this compound is a critical quality control step. Common impurities may include starting materials, byproducts from the synthesis, or degradation products.

Analytical Techniques for Purity Assessment

A multi-technique approach is often employed to provide a comprehensive purity profile of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. For Boc-protected polyamines, reversed-phase HPLC is typically used.

Table 1: Representative HPLC Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area (%) | Identity |

| Control Standard | 8.2 | 99.8 | This compound |

| Batch A | 8.2 | 98.5 | This compound |

| 4.5 | 0.8 | Impurity 1 (e.g., mono-Boc species) | |

| 6.1 | 0.7 | Impurity 2 (e.g., starting material) | |

| Batch B | 8.2 | 95.2 | This compound |

| 4.5 | 2.1 | Impurity 1 | |

| 6.1 | 1.5 | Impurity 2 | |

| 9.8 | 1.2 | Impurity 3 (e.g., degradation product) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the detection of impurities with different chemical structures. The integration of proton signals can be used for quantitative analysis against a known internal standard.

Table 2: Representative ¹H NMR Purity Analysis Data

| Sample ID | Characteristic ¹H NMR Signal (ppm) | Integral Value (relative to internal standard) | Calculated Purity (%) |

| Control Standard | 1.45 (s, 18H, Boc-protons) | 1.00 | >99 |

| Batch A | 1.45 (s, 18H, Boc-protons) | 0.98 | 98 |

| Batch B | 1.45 (s, 18H, Boc-protons) | 0.95 | 95 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. It is often coupled with a chromatographic technique like HPLC (LC-MS).

Table 3: Representative Mass Spectrometry Purity Analysis Data

| Sample ID | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ | Intensity (relative) | Identity |

| Control Standard | 346.2658 | 346.2655 | 100% | This compound |

| Batch A | 346.2657 | 346.2655 | 100% | This compound |

| 246.1916 | 246.1919 | 5% | Impurity (mono-Boc) | |

| Batch B | 346.2656 | 346.2655 | 100% | This compound |

| 246.1918 | 246.1919 | 12% | Impurity (mono-Boc) | |

| 146.1495 | 146.1497 | 8% | Impurity (unprotected) |

Experimental Protocols

HPLC Method

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture, 50:50 v/v) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

NMR Spectroscopy Method

1. Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

-

For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Angle: 30°.[5]

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).[5]

-

Number of Scans: 16.[5]

-

Temperature: 25 °C.

3. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the characteristic signals of this compound (e.g., the large singlet for the Boc protons around 1.45 ppm) and the internal standard.

-

Calculate the purity based on the integral ratios and the known weights of the sample and standard.

Mass Spectrometry (LC-MS) Method

1. Sample Preparation:

-

Prepare the sample as described for the HPLC method, typically at a lower concentration (e.g., 0.1 mg/mL).

2. Liquid Chromatography (LC) Conditions:

-

Use the same HPLC conditions as described above to achieve separation.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-1000.

-

For High-Resolution Mass Spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to achieve mass accuracy within 5 ppm.

Visualization of Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: General workflow for the purity analysis of this compound.

Caption: Detailed workflow for the HPLC purity analysis method.

Conclusion

The purity of this compound is critical for its successful application in research and development. A combination of HPLC, NMR, and Mass Spectrometry provides a robust and comprehensive assessment of its purity. The detailed protocols and representative data presented in this guide serve as a valuable resource for scientists and professionals involved in the quality control of this important chemical linker. Adherence to these or similar validated methods will ensure the reliability and reproducibility of subsequent synthetic endeavors.

References

An In-depth Technical Guide to the Storage and Stability of 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for 1,5-Bis-Boc-1,5,9-triazanonane, a versatile linker molecule utilized in organic synthesis, particularly in the fields of peptide chemistry and drug development. Given the critical role of this compound as a building block, ensuring its integrity from storage to application is paramount for reproducible and reliable results.

Chemical and Physical Properties

This compound, also known as N1,N5-bis-Boc-norspermidine, is a linear polyamine with its primary amine functionalities at positions 1 and 5 protected by tert-butoxycarbonyl (Boc) groups. The terminal primary amine at position 9 remains free and available for conjugation reactions.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 122248-82-2 |

| Molecular Formula | C₁₆H₃₃N₃O₄ |

| Molecular Weight | 331.45 g/mol |

| Appearance | Colorless to yellow oil |

| Purity (Typical) | ≥95% (TLC) |

Recommended Storage and Handling

Proper storage is crucial to maintain the stability and purity of this compound. The primary concerns for its stability are temperature and exposure to acidic conditions, which can lead to the cleavage of the Boc protecting groups.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [1] 0-8°C for short-term storage. [2] | Minimizes potential thermal degradation and slows down any residual catalytic activity that could lead to deprotection. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not strictly required for short-term handling, an inert atmosphere can prevent potential long-term oxidative degradation, especially if impurities are present. |

| Light | Store in a light-protected container. | Although no specific photostability data is available, it is good practice to protect from light to prevent potential photochemical reactions. |

| Moisture | Store in a tightly sealed container in a dry place. | The compound is described as hygroscopic, and moisture could potentially facilitate hydrolysis of the Boc groups, especially in the presence of acidic impurities. |

| Shipping | Typically shipped at ambient temperature for short durations.[1] | This suggests that the compound is stable enough for short-term exposure to ambient conditions without significant degradation. |

For solutions of the analogous 1,9-Bis-Boc-1,5,9-triazanonane, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended, providing a useful reference for solutions of the 1,5-isomer.[3]

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting groups. The primary degradation pathways are acid-catalyzed hydrolysis and thermal decomposition.

Acid-Catalyzed Degradation

The Boc groups are susceptible to cleavage under mild acidic conditions.[1][4] This is the most significant and common degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

The kinetics of HCl-catalyzed deprotection of Boc-protected amines have been shown to exhibit a second-order dependence on the acid concentration. This implies that even trace amounts of acidic impurities can lead to significant degradation over time, especially at elevated temperatures.

Thermal Degradation

Thermal deprotection of Boc groups can also occur, typically at elevated temperatures (above 100°C). While less of a concern under recommended storage conditions, it is a factor to consider during chemical reactions or if the compound is exposed to high temperatures. The mechanism involves the fragmentation of the Boc group to form the free amine, carbon dioxide, and isobutylene.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly for use in sensitive applications like drug development, a robust analytical testing program is essential. This should include methods for assessing purity and identifying potential degradation products.

Proposed Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact molecule from its potential degradation products and any process-related impurities. The following is a proposed starting method based on protocols for similar Boc-protected compounds.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of ~0.5 mg/mL |

Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical methods.

NMR Spectroscopy for Monitoring Degradation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the deprotection of the Boc groups. The disappearance of the characteristic singlet for the tert-butyl protons (at approximately 1.4 ppm) and the appearance of signals corresponding to the deprotected amine can be used to quantify the extent of degradation.

Potential Impurities from Synthesis

Understanding the synthetic route to this compound is important for identifying potential impurities that could affect its stability and reactivity. A common synthetic approach involves the selective protection of norspermidine.

Potential Process-Related Impurities:

-

Norspermidine: The starting material.

-

Mono-Boc-norspermidine: An intermediate where only one of the primary amines is protected.

-

Over-protected species: Where the secondary amine is also Boc-protected.

-

Reagents from synthesis: Such as di-tert-butyl dicarbonate (B1257347) and coupling reagents.

These impurities should be monitored by the analytical methods used for stability testing.

Conclusion

The stability of this compound is primarily influenced by temperature and the presence of acidic conditions, which can lead to the cleavage of the Boc protecting groups. For optimal stability, the compound should be stored at low temperatures (-20°C for long-term) under a dry, inert atmosphere and protected from light. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this key synthetic linker. By understanding and controlling these factors, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

In-Depth Technical Guide to the Safe Handling of 1,5-Bis-Boc-1,5,9-triazanonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 1,5-Bis-Boc-1,5,9-triazanonane. Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes available data with established best practices for handling structurally similar compounds, specifically Boc-protected amines. Researchers should always consult the supplier-provided SDS for the most accurate and complete information before handling this chemical.

Chemical and Physical Properties

This compound is a versatile linker molecule utilized in organic synthesis, particularly in pharmaceutical and bioconjugate chemistry. Its two tert-butoxycarbonyl (Boc) protecting groups offer stability and allow for selective reactions.[1]

| Property | Value | Source |

| Chemical Name | tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate | N/A |

| CAS Number | 122248-82-2 | [1][2] |

| Molecular Formula | C₁₆H₃₃N₃O₄ | [1][2] |

| Molecular Weight | 331.45 g/mol | [1] |

| Appearance | Colorless to yellow oil | [1] |

| Purity | ≥ 97% (TLC) | [1] |

| Storage Conditions | Store at 0-8 °C. Some suppliers recommend -20°C for long-term storage. | [1][2] |

Hazard Identification and Safety Precautions

While a complete toxicological profile is not publicly available, GHS hazard statements from suppliers and data for structurally related compounds indicate that this compound should be handled with care.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation.[3][4][5] |

| Acute Toxicity, Oral (Potential) |

| Warning | H302: Harmful if swallowed. (Based on similar compounds) |

| Specific target organ toxicity — Single exposure (Potential) |

| Warning | H335: May cause respiratory irritation. (Based on similar compounds) |

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Safe Handling and Storage

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Reactivity and Chemical Compatibility

The primary reactivity of this compound is associated with the Boc-protecting groups and the terminal primary amine.

-

Deprotection: The Boc groups are labile under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and can be cleaved to yield the corresponding free amines.[2][7] This reaction often produces gas (carbon dioxide and isobutylene), and therefore should not be performed in a closed system.[8]

-

Stability: The Boc group is generally stable to bases, nucleophiles, and reducing agents.[9]

-

Incompatibilities: As a carbamate, it is incompatible with strong acids, strong bases, and strong reducing agents.[10] It is also incompatible with strongly oxidizing acids and peroxides.[10]

Experimental Protocols

The following is a general procedure for the deprotection of a Boc-protected amine, a common reaction involving this class of compounds. This protocol should be adapted based on the specific substrate and reaction scale.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting groups from this compound to yield the corresponding triamine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a chemical fume hood, dissolve the this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The reaction is typically exothermic. Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Slowly and carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Gas evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine.

-

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic linker, it is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may interact with such pathways. The experimental workflow for its use is primarily in the context of chemical synthesis, as detailed in the Boc deprotection protocol above. The following diagram illustrates the general logic of using a Boc-protected compound in a multi-step synthesis.

Caption: A generalized workflow for the use of Boc-protected amines in organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 122248-82-2 | BroadPharm [broadpharm.com]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]

- 4. safetydecals.com [safetydecals.com]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. 1,9-BIS-BOC-1,5,9-TRIAZANONANE [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jk-sci.com [jk-sci.com]

- 9. scribd.com [scribd.com]

- 10. Carbamates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Role of 1,5,9-Triazanonane Derivatives as Polyamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation. Their intricate roles in cellular function have made the polyamine metabolic pathway a significant target for therapeutic intervention, particularly in oncology and infectious diseases. Synthetic polyamine analogs, designed to mimic or interfere with the action of natural polyamines, have emerged as a promising class of therapeutic agents. This technical guide focuses on 1,5,9-triazanonane, the core structure of the natural polyamine spermidine, and its derivatives. We will explore the biological effects of these analogs, delving into their mechanisms of action, and provide an overview of relevant experimental protocols. 1,5-Bis-Boc-1,5,9-triazanonane serves as a key intermediate in the synthesis of these biologically active analogs, where the Boc (tert-butoxycarbonyl) protecting groups allow for precise chemical modifications before being removed to yield the active compound.

Core Concepts: Mechanism of Action of 1,5,9-Triazanonane (Spermidine) Analogs

The biological activity of spermidine analogs is multifaceted. These synthetic compounds can exert their effects through several mechanisms, primarily by interfering with polyamine homeostasis and interacting with cellular macromolecules.

1. Modulation of Polyamine Metabolism:

Spermidine analogs can significantly alter the delicate balance of intracellular polyamine concentrations by:

-

Inhibiting Polyamine Biosynthesis: They can act as inhibitors of key enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). By blocking these enzymes, the analogs prevent the production of natural polyamines, leading to their depletion within the cell.

-

Inducing Polyamine Catabolism: Certain analogs are potent inducers of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[1][2] Increased SSAT activity leads to the acetylation of spermidine and spermine, marking them for degradation by polyamine oxidase (PAO). This process not only depletes natural polyamines but can also lead to the production of cytotoxic byproducts like hydrogen peroxide and reactive aldehydes, contributing to oxidative stress and apoptosis.[2]

-

Competing for Cellular Uptake: Polyamine analogs often utilize the same transport system as natural polyamines to enter the cell. Their presence can competitively inhibit the uptake of essential natural polyamines from the extracellular environment.

2. Interaction with Cellular Macromolecules:

The polycationic nature of spermidine analogs allows them to interact with negatively charged molecules within the cell, including:

-

DNA and RNA: Polyamines are known to bind to the minor groove of DNA and interact with RNA, influencing their structure and function.[3][4][5][6] Synthetic analogs can also bind to nucleic acids, potentially interfering with processes like DNA replication, transcription, and translation.

-

Proteins: Polyamines can modulate the activity of various proteins, including enzymes and transcription factors. Spermidine and its analogs have been shown to influence signaling pathways such as the MAPK pathway.[7][8]

3. Induction of Cellular Stress and Apoptosis:

By disrupting polyamine homeostasis and generating reactive oxygen species, spermidine analogs can induce cellular stress, leading to cell cycle arrest, typically at the G1 phase, and ultimately, apoptosis (programmed cell death).[9][10]

Quantitative Data on the Biological Activity of Spermidine Analogs

The efficacy of spermidine analogs is highly dependent on their specific chemical structure, including the nature of N-alkyl substituents. The following tables summarize key quantitative data from various studies.

| Analog | Cell Line | IC50 (µM) | Reference |

| N1-Aziridinyl spermidine | L1210 | 0.2 | [11] |

| N8-Aziridinyl spermidine | L1210 | 0.4 | [11] |

| N1,N11-Diethylnorspermine (DE-333) | MALME-3M | 0.5 - 1.0 | [9] |

| Diethyl Dihydroxyhomospermine (SBP-101) | Various Cancer Cell Lines | Varies | [12] |

Table 1: Cytotoxicity of Spermidine Analogs in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions.

| Enzyme | Inhibitor | Ki (µM) | Substrate | Reference |

| Spermidine/spermine acetyltransferase (SSAT) | Pentamidine (B1679287) | 2.4 | Spermidine | [13] |

| Spermidine/spermine acetyltransferase (SSAT) | Berenil (B12357598) | 2.0 | Spermidine | [13] |

| Polyamine Oxidase (PAO) | Pentamidine | 7.6 | N-acetylspermine | [13] |

Table 2: Inhibition Constants (Ki) of Compounds Targeting Polyamine Catabolizing Enzymes. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activity of spermidine analogs.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of polyamine analogs.

-

Protocol: WST-1 Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the spermidine analog for a specified duration (e.g., 24, 48, 72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period that allows for the development of a colorimetric signal.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

-

Analysis of Intracellular Polyamine Levels

Quantifying the changes in intracellular polyamine pools is crucial for understanding how an analog affects polyamine homeostasis.

-

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Cell Lysis: Harvest treated and untreated cells and lyse them to release intracellular contents.

-

Dansylation: Derivatize the polyamines in the cell lysate with dansyl chloride to make them fluorescent.

-

Extraction: Extract the dansylated polyamines using an organic solvent.

-

HPLC Separation: Separate the different polyamines using a reverse-phase HPLC column.

-

Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector and quantify their concentrations by comparing them to known standards.[12]

-

Enzyme Activity Assays

These assays measure the effect of spermidine analogs on the activity of key enzymes in polyamine metabolism.

-

Protocol: Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a substrate (spermidine or spermine), and acetyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Quantification of Acetylated Product: Stop the reaction and quantify the amount of acetylated polyamine produced, often using HPLC or a radiolabeled acetyl-CoA.

-

Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.[12]

-

Apoptosis Assays

These methods are used to determine if the cytotoxic effects of the analogs are due to the induction of programmed cell death.

-

Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the spermidine analog for the desired time.

-

Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

-

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of 1,5,9-triazanonane-based polyamine analogs.

Caption: Polyamine metabolism and points of intervention by spermidine analogs.

Caption: Workflow of apoptosis induction by spermidine analogs.

Conclusion

1,5,9-Triazanonane and its derivatives represent a versatile class of polyamine analogs with significant therapeutic potential. Their ability to modulate polyamine metabolism, interact with key cellular components, and induce apoptosis in cancer cells makes them attractive candidates for drug development. The Boc-protected precursor, this compound, is a critical tool for the synthesis of novel, more potent, and selective analogs. Further research focusing on structure-activity relationships and the elucidation of specific signaling pathways will be crucial for optimizing the therapeutic efficacy of these compounds and advancing them into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the promising field of polyamine analog-based therapies.

References

- 1. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of N(1)-[2-(2-amino-ethylamino)-ethyl]-ethane-1,2-diamine (polyamines) binding to the minor groove of d(CGCGCG)(2), hexamer at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Insights into Polyamine-DNA Binding Modes: Implications for Cross-Link Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pnas.org [pnas.org]

- 11. Cellular pharmacology of N1- and N8-aziridinyl analogues of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]

- 13. Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 1,5-Bis-Boc-1,5,9-triazanonane in Peptide Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals, 1,5-Bis-Boc-1,5,9-triazanonane emerges as a versatile building block in the synthesis of complex peptides and peptide conjugates. This triamine linker, featuring two Boc-protected amino groups and a reactive terminal amine, offers a strategic tool for introducing spacers, branching, or functional moieties into peptide structures.

Primarily utilized in the synthesis of peptide nucleic acids (PNAs) and as a linker for various molecular scaffolds, its application can be extended to traditional solid-phase peptide synthesis (SPPS) to create peptides with novel architectures and functionalities.[1][2][3] The Boc protecting groups are readily removable under mild acidic conditions, allowing for selective deprotection and subsequent elaboration of the peptide chain.[2][4][5]

Core Applications in Peptide Synthesis

The unique structure of this compound allows for several applications in advanced peptide synthesis:

-

Introduction of Spacers: The nine-atom chain can be incorporated to introduce a defined distance between different domains of a peptide or between a peptide and a conjugated molecule, such as a drug or a fluorescent label.

-

Scaffold for Branched Peptides: The three amine groups, after deprotection, can serve as attachment points for elongating multiple peptide chains, leading to the formation of branched or dendrimeric peptides.

-

Conjugation Handle: The terminal primary amine can be used to couple the linker to a solid support or to a carboxylic acid-containing molecule, while the other two amines, once deprotected, can be used for peptide chain extension.

Quantitative Data Summary

The efficiency of incorporating this compound into a peptide sequence is comparable to that of standard Boc-protected amino acids in solid-phase peptide synthesis. The following table summarizes expected quantitative data based on established Boc-SPPS methodologies.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM). |

| Boc Deprotection Efficiency | >99% | Achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |

| Coupling Efficiency | 95 - 99% | May require optimized coupling reagents or double coupling due to the nature of the linker. |

| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the length and sequence of the final peptide. |

| Crude Peptide Purity (by HPLC) | 45 - 70% | Purification via preparative HPLC is typically necessary. |

Experimental Protocols

The following protocols are adapted from standard Boc solid-phase peptide synthesis procedures to incorporate this compound.

Protocol 1: Immobilization of this compound onto a Carboxylic Acid-Functionalized Resin

This protocol describes the attachment of the linker to a resin such as Merrifield resin that has been functionalized with a carboxylic acid.

-

Resin Swelling: Swell the carboxylic acid-functionalized resin in dichloromethane (DCM) for 30 minutes.

-

Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a standard coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as N-hydroxysuccinimide (NHS) in DCM.

-

Coupling of the Linker: Add a solution of this compound in DCM to the activated resin. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Capping: After coupling, cap any unreacted carboxyl groups on the resin using a capping agent like acetic anhydride (B1165640).

-

Washing: Thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol (B129727) to remove excess reagents and byproducts.

Protocol 2: Stepwise Elongation of a Peptide Chain from the Immobilized Linker

This protocol outlines the steps for synthesizing a peptide sequence starting from the resin-bound this compound.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting groups.[6]

-

Wash the resin with DCM to remove the TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salts of the amines by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Amino Acid Coupling:

-

Activate the first Boc-protected amino acid (3 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test like the ninhydrin (B49086) test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

-

-

Capping (Optional): If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

-

Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

Caption: Workflow for immobilizing this compound onto a solid support.

Caption: Stepwise cycle for peptide elongation from the immobilized linker.

The strategic use of this compound can significantly broaden the scope of peptide design, enabling the creation of sophisticated molecules for research, diagnostics, and therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 122248-82-2 | BroadPharm [broadpharm.com]

- 3. Buy 1,9-Bis-Boc-1,5,9-triazanonane | 82409-02-7 [smolecule.com]

- 4. 1,9-Bis-Boc-1,5,9-triazanonane, 82409-02-07 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 1,5-Bis-Boc-1,5,9-triazanonane as a Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis-Boc-1,5,9-triazanonane is a trifunctional linker molecule poised for significant applications in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure, featuring a nine-membered triazanonane backbone with two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups and a central secondary amine, offers a versatile platform for the sequential or simultaneous attachment of various molecular entities. The Boc protecting groups provide orthogonality, allowing for selective deprotection and reaction of the terminal amines under mild acidic conditions. This feature enables a controlled and stepwise approach to the synthesis of complex bioconjugates.[1]

These application notes provide a comprehensive overview of the utility of this compound as a linker, complete with detailed protocols for its activation and conjugation to biomolecules. The information is intended to serve as a foundational guide for researchers aiming to incorporate this promising linker into their bioconjugation strategies.

Chemical Properties and Advantages

The key chemical features of this compound and their corresponding advantages in bioconjugation are summarized below.

| Feature | Structure | Advantage in Bioconjugation |

| Boc-Protected Primary Amines | Two terminal -NH-Boc groups | Allows for controlled, stepwise conjugation. The Boc groups can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal reactive primary amines. This prevents unwanted side reactions during the initial conjugation steps. |

| Central Secondary Amine | One internal -NH- group | Provides an additional point of attachment, allowing for the creation of branched or multi-functional conjugates. Its reactivity can be modulated based on steric hindrance and electronic effects. |

| Triazanonane Backbone | A nine-membered ring with three nitrogen atoms | Offers a flexible and hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. |

Applications in Bioconjugation

The trifunctional nature of this compound makes it suitable for a variety of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The central secondary amine or one of the deprotected primary amines can be conjugated to the drug, while the other primary amines can be used for attachment to the antibody.

-

PROTACs and Molecular Glues: The linker can connect a target-binding ligand and an E3 ligase-binding ligand in the construction of Proteolysis Targeting Chimeras (PROTACs).

-

Fluorescent Labeling and Imaging Agents: Fluorophores and imaging agents can be conjugated to biomolecules for diagnostic and research purposes.

-

Peptide and Oligonucleotide Conjugation: The linker can be used to modify peptides and oligonucleotides to enhance their delivery, stability, or therapeutic action.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Note: These are generalized protocols and may require optimization based on the specific biomolecule, payload, and desired final conjugate properties.

Protocol 1: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups from this compound to expose the primary amine functionalities.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 1,5,9-triazanonane.

Expected Outcome:

The product will be the free polyamine, 1,5,9-triazanonane, ready for subsequent conjugation reactions.

Protocol 2: Conjugation to an Antibody via Lysine (B10760008) Residues

This protocol outlines the conjugation of the deprotected 1,5,9-triazanonane linker to the lysine residues of a monoclonal antibody. This is a representative protocol and assumes the linker has been pre-functionalized with a payload bearing an NHS ester reactive group.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected 1,5,9-triazanonane pre-functionalized with a payload-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

UV-Vis spectrophotometer

-

SDS-PAGE and size-exclusion chromatography (SEC) equipment for analysis

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer using a desalting column to remove any amine-containing storage buffers. Adjust the antibody concentration to 1-10 mg/mL.

-

Linker-Payload Activation: Dissolve the deprotected 1,5,9-triazanonane-payload-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker-payload by size-exclusion chromatography (SEC) or dialysis.

-

Characterization:

-

Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

-

Assess the purity and aggregation of the ADC using SDS-PAGE and SEC.

-

Quantitative Data Summary (Illustrative):

The following table provides an example of expected outcomes. Actual results will vary depending on the specific antibody and reaction conditions.

| Parameter | Expected Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy |

| Purity | > 95% | SDS-PAGE, SEC |

| Aggregation | < 5% | SEC |

| Yield | 50 - 80% | Protein Quantification |

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an ADC using 1,5,9-triazanonane linker.

Logical Relationship of Linker Components

Caption: Functional components of the this compound linker.

Conclusion

This compound represents a highly adaptable and valuable tool for researchers in bioconjugation and drug development. Its trifunctional nature, coupled with the controlled reactivity afforded by the Boc protecting groups, opens up a wide range of possibilities for the construction of novel and complex bioconjugates. The protocols and information provided herein serve as a starting point for the successful application of this versatile linker in creating next-generation targeted therapies and research tools. Further optimization and characterization will be essential to tailor its use for specific applications and to fully realize its potential.

References

The Versatility of 1,5-Bis-Boc-1,5,9-triazanonane in Drug Discovery: A Linker for Innovation

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the molecular architecture of therapeutic agents plays a pivotal role in their efficacy and safety. A key, yet often overlooked, component in the construction of complex pharmaceuticals is the linker molecule. Among these, 1,5-Bis-Boc-1,5,9-triazanonane has emerged as a versatile and valuable building block. Its unique structural features, characterized by two tert-butoxycarbonyl (Boc) protecting groups and a terminal primary amine, offer chemists precise control over synthetic pathways, making it an attractive component in the design of novel therapeutics, particularly in the realms of peptide-based drugs and bioconjugates.

This compound's utility stems from the differential reactivity of its nitrogen atoms. The two secondary amines are protected by Boc groups, which can be selectively removed under acidic conditions. This leaves a free primary amine at the 9-position, which is readily available for conjugation with a variety of functional groups, including carboxylic acids, activated esters, and aldehydes. This strategic protection scheme allows for a stepwise and controlled assembly of complex molecules, a critical aspect of modern medicinal chemistry.

Core Applications in Drug Discovery

The primary applications of this compound in drug discovery can be categorized as follows:

-

Peptide Synthesis and Peptidomimetics: The triazanonane backbone can be incorporated into peptide chains to create peptidomimetics with enhanced stability and altered pharmacological profiles. The Boc-protected amines allow for the sequential addition of amino acid residues or other moieties.

-